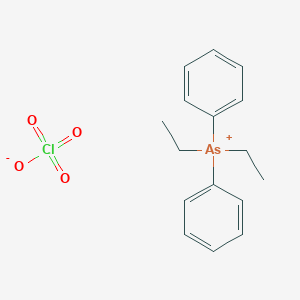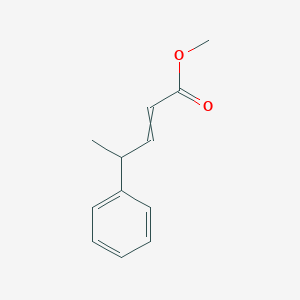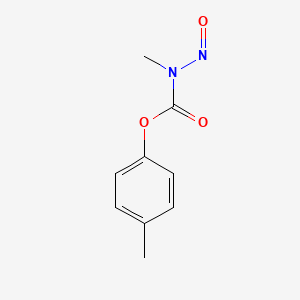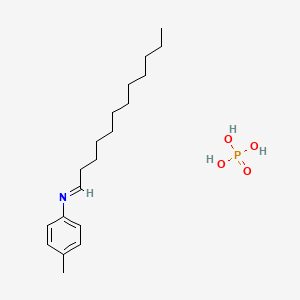![molecular formula C15H17N B14508851 N,N,5-Trimethyl[1,1'-biphenyl]-2-amine CAS No. 63113-41-7](/img/structure/B14508851.png)
N,N,5-Trimethyl[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,5-Trimethyl[1,1’-biphenyl]-2-amine: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of three methyl groups and an amine group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine typically involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives. One practical method involves the use of isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotised aniline derivative is then coupled with a benzene derivative in the presence of copper chloride (CuCl) as a catalyst at room temperature .
Industrial Production Methods: Industrial production of biphenyl compounds, including N,N,5-Trimethyl[1,1’-biphenyl]-2-amine, often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi reaction, Stille reaction, and Suzuki reaction. These methods are chosen for their efficiency and ability to produce biphenyl compounds in good yields .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,5-Trimethyl[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Applications De Recherche Scientifique
N,N,5-Trimethyl[1,1’-biphenyl]-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit protein arginine N-methyltransferase (PRMT7), leading to changes in histone methylation and gene expression .
Comparaison Avec Des Composés Similaires
- 2,4,6-Trimethyl-1,1’-biphenyl
- 3,4,4’-Trimethyl-1,1’-biphenyl
- 2,2’,6-Trimethyl-1,1’-biphenyl
Comparison: N,N,5-Trimethyl[1,1’-biphenyl]-2-amine is unique due to the presence of an amine group at the 2-position and three methyl groups at the N,N, and 5-positions. This specific substitution pattern imparts distinct chemical and biological properties compared to other trimethyl biphenyl derivatives. For instance, the presence of the amine group can enhance its reactivity in substitution reactions and its potential interactions with biological targets .
Propriétés
Numéro CAS |
63113-41-7 |
|---|---|
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N,N,4-trimethyl-2-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-12-9-10-15(16(2)3)14(11-12)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clé InChI |
YFZXOTNOEHYKAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



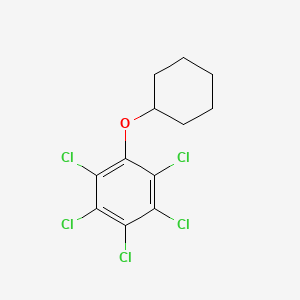
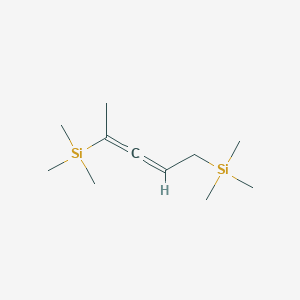
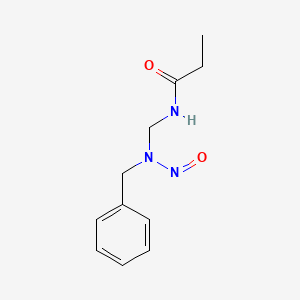
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
